L-368,899 hydrochloride
Description
Historical Context of Oxytocin (B344502) Receptor Antagonist Development for Research Paradigms
The quest for oxytocin receptor (OTR) antagonists was initially driven by the desire to manage preterm labor by inhibiting oxytocin-induced uterine contractions. nih.govtandfonline.com Early research focused on developing peptide-based antagonists, such as Atosiban. nih.govbioscientifica.com While effective in some clinical applications, these first-generation antagonists often had limitations, including a lack of oral bioavailability and cross-reactivity with the structurally similar vasopressin receptors. nih.govnih.gov
The 1990s marked a shift towards the development of non-peptide antagonists, aiming for improved pharmacokinetic properties and greater receptor selectivity. tandfonline.comnih.gov L-368,899 emerged from this era of research as a potent, orally bioavailable, and highly selective OTR antagonist. wikipedia.orgcaymanchem.com This breakthrough provided researchers with a tool that could more precisely probe the function of the oxytocin system, not only in peripheral tissues like the uterus but also within the central nervous system. wikipedia.orgnih.gov
Rationale for Utilizing L-368,899 Hydrochloride as a Preclinical Research Tool
The utility of this compound as a preclinical research tool stems from several key characteristics. Its high affinity and selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors allow for the specific blockade of oxytocin signaling, minimizing confounding effects from the vasopressin system. caymanchem.com This selectivity is crucial for dissecting the distinct roles of these two related neuropeptide systems.
Furthermore, L-368,899 is a non-peptide small molecule, which confers the advantage of being able to cross the blood-brain barrier. wikipedia.orgmedchemexpress.com This property is essential for investigating the central effects of oxytocin on behavior and neural circuits. wikipedia.orgnih.gov Its ability to be administered peripherally and still exert effects within the brain has made it a widely used tool in animal models to study the involvement of the oxytocin system in complex behaviors. nih.govnih.gov The compound's kinetic profile, suggesting rapid receptor engagement, further enhances its utility in understanding receptor dynamics. scbt.com
Table 1: Receptor Binding Affinity of L-368,899
| Receptor | Species | Tissue | IC50 (nM) | Reference |
|---|---|---|---|---|
| Oxytocin Receptor | Human | Uterus | 26 | medchemexpress.com |
| Oxytocin Receptor | Rat | Uterus | 8.9 | medchemexpress.com |
| Oxytocin Receptor | Coyote | - | 12.38 (Ki) | nih.gov |
| Vasopressin V1a Receptor | Human | Liver | 510 | medchemexpress.comglpbio.com |
| Vasopressin V1a Receptor | Rat | Liver | 890 | medchemexpress.comglpbio.com |
| Vasopressin V1a Receptor | Coyote | - | 511.6 (Ki) | nih.gov |
| Vasopressin V2 Receptor | Human | Kidney | 960 | medchemexpress.comglpbio.com |
| Vasopressin V2 Receptor | Rat | Kidney | 2400 | medchemexpress.comglpbio.com |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Ki represents the inhibition constant.
Overview of Key Research Areas Investigated with this compound
The unique properties of this compound have enabled its application across a wide range of research areas, significantly contributing to our understanding of oxytocin's multifaceted roles.
Social Behavior and Motivation: A primary area of investigation has been the role of oxytocin in mediating social behaviors. Studies in various animal models, including primates and rodents, have utilized L-368,899 to demonstrate the importance of oxytocinergic signaling in behaviors such as social bonding, pair bonding, food sharing, and infant care. wikipedia.org For instance, research has shown that administration of L-368,899 can reduce social affiliation and prosocial behaviors. wikipedia.orgimrpress.com
Anxiety, Fear, and Stress Responses: L-368,899 has been instrumental in exploring the complex role of oxytocin in modulating anxiety, fear, and the body's response to stress. scbt.comfrontiersin.org Research has shown that blocking oxytocin receptors with this antagonist can influence anxiety-like behaviors and the consolidation of fear memories. imrpress.comfrontiersin.orgmdpi.com It is also used to investigate the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, a major component of the stress response system. scbt.com
Decision-Making and Cognition: More recent research has begun to explore the influence of oxytocin on cognitive processes such as decision-making. Studies using L-368,899 in rodent models have investigated how blocking oxytocin signaling affects risky decision-making, revealing sex-specific effects. nih.gov It has also been used to probe the role of oxytocin in social recognition and memory. mdpi.com
Neurotransmitter System Interactions: L-368,899 is also employed to understand the intricate interplay between the oxytocin system and other neurotransmitter systems. For example, research has examined how oxytocin receptor blockade affects the release and levels of monoamines like dopamine (B1211576) and serotonin (B10506) in different brain regions, providing insights into the neural underpinnings of oxytocin's behavioral effects. imrpress.comimrpress.com
Table 2: Investigated Research Areas and Key Findings with L-368,899
| Research Area | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Social Behavior | Primates | Reduced food sharing, sexual activity, and infant caring behaviors. | wikipedia.org |
| Social Behavior | Rats | Blocked the increase in prosocial preference induced by acute restraint stress. | imrpress.com |
| Fear and Anxiety | Mice | Reduced observational fear in familiar male mice. | frontiersin.org |
| Fear and Anxiety | Rats | Prevented the therapeutic effects of MDMA on fear extinction and anxiety-like behavior. | mdpi.com |
| Risky Decision Making | Rats | Decreased the choice of a large, risky reward in female rats. | nih.gov |
| Neurotransmitter Levels | Rats | Reversed the reduction of dopamine levels in the hippocampus and mPFC induced by acute restraint stress. | imrpress.com |
mPFC: medial prefrontal cortex
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H43ClN4O5S2 |
|---|---|
Molecular Weight |
591.2 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride |
InChI |
InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20?,21-,23?,26+;/m0./s1 |
InChI Key |
GIUFQWFJHXXXEQ-SVFGMJTMSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CCC(C3(C)C)CC4NC(=O)[C@H](CCS(=O)(=O)C)N.Cl |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl |
Synonyms |
1-(((7,7-dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine L 368,899 L 368899 L-368,899 L-368899 |
Origin of Product |
United States |
Pharmacological Profile and Receptor Interactions of L 368,899 Hydrochloride
Oxytocin (B344502) Receptor Affinity and Selectivity
Characterization of Receptor Binding Potency
L-368,899 hydrochloride demonstrates high affinity for the oxytocin receptor. Its binding potency has been quantified using radioligand binding assays, yielding IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand. In studies using isolated uterine tissues, the IC50 for the human oxytocin receptor is 26 nM, and for the rat oxytocin receptor, it is 8.9 nM. medchemexpress.comcaymanchem.comglpbio.com Another study reported a pKi value of 8.1 for the human oxytocin receptor, further indicating its high affinity. guidetopharmacology.org
Receptor Binding Potency of L-368,899
| Receptor/Tissue | IC50 (nM) |
|---|---|
| Human Uterus Oxytocin Receptor | 26 |
Comparative Selectivity Against Vasopressin Receptors (V1a, V2)
A critical aspect of the pharmacological profile of this compound is its selectivity for the oxytocin receptor over the structurally similar vasopressin receptors, V1a and V2. Research has shown that L-368,899 is significantly more selective for the oxytocin receptor. medkoo.com The IC50 values for the vasopressin V1a and V2 receptors are 370 nM and 570 nM, respectively. medkoo.comcaymanchem.com This represents a greater than 40-fold selectivity for the oxytocin receptor compared to both vasopressin receptor subtypes. medkoo.commedkoo.com In another report, the IC50 values for vasopressin receptors in human liver and kidney were 510 nM and 960 nM, respectively, and in rat liver and kidney, they were 890 nM and 2400 nM. medchemexpress.comglpbio.com
Selectivity Profile of L-368,899
| Receptor | IC50 (nM) | Selectivity vs. Human OTR (fold) |
|---|---|---|
| Human Oxytocin Receptor (Uterus) | 26 | - |
| Vasopressin V1a Receptor | 370 | ~14 |
| Vasopressin V2 Receptor | 570 | ~22 |
| Human Vasopressin Receptor (Liver) | 510 | ~20 |
| Human Vasopressin Receptor (Kidney) | 960 | ~37 |
| Rat Vasopressin Receptor (Liver) | 890 | - |
Species-Specific Receptor Binding Properties in Research Models
The binding affinity of L-368,899 has been characterized in various animal models, which is crucial for its use in preclinical research. In coyotes (Canis latrans), L-368,899 binds to the oxytocin receptor with a Ki of 12.38 nM. nih.gov Its affinity for the coyote vasopressin V1a receptor was found to be over 40-fold lower, with a Ki of 511.6 nM, confirming its high selectivity in this species as well. nih.gov The binding affinity for the coyote oxytocin receptor is comparable to that reported for rats and macaques. nih.gov In pregnant rhesus monkeys, L-368,899 has been shown to be a potent oxytocin antagonist. nih.gov It has also been used in studies involving common marmosets. nih.gov
Species-Specific Binding Affinities of L-368,899
| Species | Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| Coyote | Oxytocin Receptor (OXTR) | 12.38 |
Mechanism of Antagonistic Action at the Oxytocin Receptor
Ligand-Receptor Interaction Dynamics
This compound acts as an antagonist by binding to the oxytocin receptor and preventing its activation by the endogenous ligand, oxytocin. This competitive binding inhibits the physiological responses typically initiated by oxytocin, such as uterine contractions. nih.gov The binding site for antagonists like L-368,899 is understood to be formed by transmembrane helices 1, 2, and 7 of the receptor, with the upper part of helix 7 being a major contributor to the binding affinity. mdpi.com This is distinct from the agonist binding site, which primarily involves the first three extracellular loops of the receptor. mdpi.com The molecular structure of L-368,899 allows for precise steric hindrance, which effectively blocks the active site of the receptor. scbt.com
G-Protein Coupled Receptor (GPCR) Modulation Mechanisms
The oxytocin receptor is a G-protein coupled receptor (GPCR). scbt.comcore.ac.uk Upon binding of an agonist like oxytocin, the receptor undergoes a conformational change that activates intracellular G-proteins, leading to downstream signaling cascades. As an antagonist, L-368,899 binds to the receptor but does not induce this activating conformational change. By occupying the binding site, it prevents oxytocin from binding and initiating the G-protein signaling pathways. scbt.com This blockade of receptor activation and subsequent intracellular signaling is the fundamental mechanism by which L-368,899 exerts its antagonistic effects. scbt.com
Influence on Intracellular Signaling Cascades (e.g., Phospholipase C, Gq, Gi)
This compound functions as a potent and selective antagonist of the oxytocin receptor (OTR), a member of the G-protein-coupled receptor (GPCR) superfamily. scbt.commedchemexpress.comwikipedia.orgmedchemexpress.com Its mechanism of action is intrinsically linked to its ability to block the intracellular signaling cascades that are normally initiated by the binding of oxytocin to its receptor. scbt.com The primary and most well-documented pathway affected by this compound is the Gq/Phospholipase C (PLC) signaling cascade. nih.govglpbio.comoalib.com
The activation of the oxytocin receptor by its endogenous ligand, oxytocin, typically leads to the coupling and activation of the Gαq subunit of the heterotrimeric G-protein complex. nih.govoalib.commedchemexpress.com This, in turn, activates the enzyme Phospholipase C (PLC). glpbio.comoup.com PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG). nih.gov InsP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C, culminating in various physiological responses, such as uterine muscle contraction. nih.gov
This compound exerts its antagonistic effect by binding to the oxytocin receptor, thereby preventing oxytocin from binding and initiating this signaling cascade. scbt.com Research has demonstrated that L-368,899 effectively antagonizes oxytocin-induced uterine contractions, a direct consequence of inhibiting the Gq/PLC pathway. medchemexpress.com Furthermore, in studies using Chinese hamster ovary cells transfected with the oxytocin receptor, L-368,899 was shown to completely block the stimulatory effect of oxytocin on the formation of inositol phosphates (IP), the downstream products of PLC activity. oup.com This provides direct evidence of its inhibitory action on this specific signaling pathway.
The selectivity of this compound is a key feature of its pharmacological profile. It displays a significantly higher affinity for the oxytocin receptor compared to the related vasopressin receptors (V1a and V2). This is crucial because vasopressin receptors, particularly the V1a subtype, also signal through the Gq/PLC pathway. oup.comnih.gov The selectivity ensures that the compound's effects are primarily mediated through the inhibition of oxytocin receptor signaling cascades.
Table 1: Inhibitory and Selectivity Profile of L-368,899
This table summarizes the inhibitory concentrations (IC50) of L-368,899 against oxytocin and vasopressin receptors, highlighting its selectivity.
| Receptor Target | Species/Tissue | IC50 Value (nM) | Reference |
| Oxytocin Receptor | Rat Uterus | 8.9 | medchemexpress.commedchemexpress.com |
| Oxytocin Receptor | Human Uterus | 26 | medchemexpress.commedchemexpress.com |
| Vasopressin V1a Receptor | - | 370 | |
| Vasopressin V2 Receptor | - | 570 |
Preclinical Pharmacological Characterization of L 368,899 Hydrochloride
Central Nervous System Penetration and Distribution
A key characteristic of L-368,899 for its use in neurological research is its ability to cross the blood-brain barrier. medchemexpress.comwiley.comsemanticscholar.org This penetration into the central nervous system (CNS) allows for the investigation of the role of central oxytocin (B344502) receptors in behavior and physiology following peripheral administration. nih.govresearchgate.net
L-368,899 is a non-peptide compound with molecular characteristics, such as being lipophilic and having a low molecular weight, that facilitate its passage across the blood-brain barrier. nih.govresearchgate.net Studies in multiple species have confirmed its capacity to enter the CNS.
Evidence for CNS penetration was first established in non-human primates. Research in rhesus monkeys showed that peripherally administered L-368,899 could be detected within the CNS. nih.govresearchgate.net This finding has been fundamental to its use in numerous behavioral pharmacology studies in both rodents and primates. nih.gov
More detailed pharmacokinetic studies in canids have further elucidated its CNS permeability. In a study involving coyotes (Canis latrans), intramuscular injection of L-368,899 led to its detection in cerebrospinal fluid (CSF). nih.govresearchgate.net The concentration in the CSF peaked between 15 and 30 minutes post-injection, confirming rapid entry into the central compartment. nih.govresearchgate.net
Following its entry into the CNS, L-368,899 shows a distinct pattern of distribution, selectively accumulating in brain regions that are key to oxytocin system function. wikipedia.orgbiorxiv.org Studies in rhesus monkeys have demonstrated that the compound accumulates in limbic brain areas. semanticscholar.orgbiorxiv.org The limbic system, which includes structures like the amygdala and hypothalamus, is known to have high expression of oxytocin receptors and is critically involved in social behaviors modulated by oxytocin. biorxiv.org
A study in coyotes provided a more granular analysis of the compound's distribution within the brain after peripheral injection. The relative abundance of L-368,899 was measured in various subregions. The data indicated the presence of the compound across different areas, including the hippocampus, lateral septum, olfactory bulb, piriform cortex, rhinal cortex, straight gyrus, and striatum. nih.govresearchgate.net
Blood-Brain Barrier Permeability in Animal Models
Pharmacokinetic Considerations in Research Models
The disposition of L-368,899 has been characterized in several preclinical species, revealing important information about its absorption, distribution, and elimination. These pharmacokinetic studies are crucial for the design and interpretation of in vivo research.
L-368,899 demonstrates oral bioavailability, a characteristic that distinguishes it from peptide-based oxytocin antagonists. wikipedia.orgmedchemexpress.com However, the extent of this bioavailability varies across species and can be influenced by factors such as dose and sex.
In rats, the oral bioavailability of L-368,899 was estimated to be 14% in females and 18% in males at a 5 mg/kg dose. medchemexpress.comnih.govtargetmol.com At a higher dose of 25 mg/kg in male rats, the bioavailability increased to 41%, suggesting non-linear absorption kinetics. nih.gov Another study in rats reported an oral bioavailability of 35% at a 10 mg/kg dose. medchemexpress.com
In dogs, the oral bioavailability was 17% at a 5 mg/kg dose and rose to 41% at a 33 mg/kg dose. nih.gov In contrast, studies in primates indicated that L-368,899 had suboptimal oral bioavailability and pharmacokinetics, which limited its further clinical development for preterm labor. nih.govwiley.com
| Species | Sex | Dose (mg/kg) | Oral Bioavailability (%) | Source |
|---|---|---|---|---|
| Rat | Female | 5 | 14 | medchemexpress.comnih.govtargetmol.com |
| Rat | Male | 5 | 18 | medchemexpress.comnih.govtargetmol.com |
| Rat | Male | 25 | 41 | nih.gov |
| Rat | Not Specified | 10 | 35 | medchemexpress.com |
| Dog | Female | 5 | 17 | nih.gov |
| Dog | Female | 33 | 41 | nih.gov |
Pharmacokinetic studies in rats and dogs following intravenous administration showed similar characteristics for L-368,899. medchemexpress.comnih.gov The compound has a half-life (t½) of approximately 2 hours in both species. medchemexpress.comnih.gov Plasma clearance was generally between 23 and 36 ml/min/kg at various doses in both rats and dogs. medchemexpress.comnih.gov An exception was observed in female rats at a 10 mg/kg dose, where plasma clearance decreased to 18 ml/min/kg, suggesting saturation of metabolic pathways. nih.gov
The volume of distribution at steady state (Vdss) ranged from 2.0 to 2.6 L/kg in rats and 3.4 to 4.9 L/kg in dogs, indicating extensive distribution into tissues. medchemexpress.comnih.gov
L-368,899 is extensively metabolized in both rats and dogs, with less than 10% of the dose being excreted in its unchanged form. nih.gov The primary route of elimination is through the feces, which contained over 70% of a radioactive dose within 48 hours, mainly as metabolites. nih.gov In bile duct-cannulated rats, about 70% of a radioactive dose was recovered in the bile and urine within 72 hours. nih.gov Gender-dependent pharmacokinetics in rats were attributed to differences in metabolic capacity, with liver microsomes from female rats showing a lower Vmax and KM for L-368,899 metabolism compared to males. nih.gov
| Parameter | Species | Value | Source |
|---|---|---|---|
| Half-life (t½) | Rats & Dogs | ~2 hours | medchemexpress.comnih.gov |
| Plasma Clearance | Rats & Dogs | 23 - 36 ml/min/kg | medchemexpress.comnih.gov |
| Volume of Distribution (Vdss) | Rat | 2.0 - 2.6 L/kg | medchemexpress.comnih.gov |
| Volume of Distribution (Vdss) | Dog | 3.4 - 4.9 L/kg | medchemexpress.comnih.gov |
Research Applications and Preclinical Findings in Behavioral Neuroscience
Studies in Reward Seeking and Addiction Models
The involvement of the oxytocin (B344502) system in opioid use disorder has been a subject of investigation, with L-368,899 serving as a key pharmacological tool. In a preclinical model where rats could choose between heroin and a food reward, administration of L-368,899 did not alter the choice for either reward when they were concurrently available. researchgate.netnih.govunimi.it This suggests that blocking oxytocin receptors under these specific conditions does not impact the primary reinforcing value of heroin versus a natural reward.
However, the role of oxytocin appears to be more prominent in stress-induced relapse. In a model of observational distress-induced reinstatement of morphine seeking, male mice that witnessed a familiar conspecific in distress showed a renewed preference for a morphine-associated environment. umn.edu This reinstatement of drug-seeking behavior was blocked by the administration of L-368,899, indicating that endogenous oxytocin signaling is a critical mediator of relapse triggered by social or emotional stressors. umn.edu
Table 3: Effects of L-368,899 on Opioid Reward Seeking Behavior
| Experimental Model | Animal | Key Finding with L-368,899 | Reference |
|---|---|---|---|
| Heroin vs. Food Choice | Rat | Did not alter choice between heroin and food reward. | researchgate.netnih.govunimi.it |
Research has consistently demonstrated that the oxytocin system plays an inhibitory role in alcohol consumption. The use of L-368,899 has been crucial in confirming that these effects are mediated by oxytocin receptors. Studies have shown that systemic administration of oxytocin reduces alcohol intake and preference in mice; pretreatment with L-368,899 blocks this effect, with alcohol consumption returning to baseline levels. jscimedcentral.comnih.gov
Further evidence comes from studies using targeted chemogenetic activation. When oxytocin-producing neurons in the paraventricular nucleus of the hypothalamus (PVN) were selectively activated in mice, it led to a significant decrease in binge-like alcohol drinking. nih.gov This reduction in alcohol consumption was completely reversed by pretreatment with the brain-penetrant L-368,899, confirming that the effect was mediated by central oxytocin receptors. nih.gov In contrast, a peripherally restricted oxytocin antagonist did not reverse the effect, underscoring the importance of central oxytocinergic pathways in regulating alcohol intake. nih.gov
Table 4: Effects of L-368,899 on Alcohol Consumption in Animal Models
| Experimental Model | Animal | Key Finding with L-368,899 | Reference |
|---|---|---|---|
| Intermittent Access Alcohol Drinking | Mouse | Blocked the oxytocin-induced reduction in alcohol intake and preference. | jscimedcentral.com |
| Binge-Like Alcohol Drinking (DID) | Mouse | Reversed the decrease in alcohol intake caused by chemogenetic activation of PVN oxytocin neurons. | nih.gov |
Alterations in Opioid Reward Seeking Behavior
Contributions to Understanding Feeding and Metabolic Regulation
This suggests that endogenous oxytocin acts as a carbohydrate-specific inhibitor of feeding. nih.gov Further studies have shown that L-368,899 increases the intake of various carbohydrates, not just sucrose (B13894). researchgate.net Additionally, the anorexigenic (appetite-suppressing) effects of the amino acid L-tryptophan, which are known to involve oxytocin, were attenuated by L-368,899. Specifically, the compound blocked the L-tryptophan-induced decrease in chow intake in food-deprived rats. researchgate.net
Table 5: Effects of L-368,899 on Carbohydrate Intake
| Experimental Paradigm | Animal | Key Finding with L-368,899 | Reference |
|---|---|---|---|
| Sucrose vs. Fat Intake | Mouse | Specifically increased sucrose intake with no effect on fat or total calorie consumption. | nih.govnih.gov |
| Carbohydrate Intake (No-Choice) | Mouse | Increased the intake of various carbohydrate solutions. | researchgate.net |
Role in Satiety Signaling Pathways
L-368,899 hydrochloride has been instrumental in elucidating the contribution of central oxytocin to the regulation of food intake. Research indicates that the anorexigenic (appetite-suppressing) effects of certain gut-derived signals are mediated through the activation of hypothalamic oxytocin pathways. One such signal is oleoylethanolamide (OEA), a lipid amide produced in the small intestine in response to dietary fat. nih.govescholarship.org
Systemic administration of OEA has been shown to reduce food intake, an effect that is blocked by the central administration of this compound. nih.govescholarship.org This suggests that OEA's satiety-inducing signal is relayed to the brain, where it stimulates the release of oxytocin, and that the blockade of oxytocin receptors by L-368,899 negates this effect. nih.gov Specifically, studies have shown that OEA enhances the expression of oxytocin in the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus. nih.gov When L-368,899 is introduced, it prevents the anorexic effects of OEA from manifesting. nih.gov
Further studies have revealed a macronutrient-specific role for oxytocin in feeding behavior, which has been clarified through the use of L-368,899. In animal models, the administration of this antagonist was found to selectively increase the intake of carbohydrates, particularly sucrose, without affecting the consumption of fat. nih.govmdpi.com This points to a specialized role for the endogenous oxytocin system in regulating the consumption of palatable, sweet foods. mdpi.com The antagonist's ability to increase sugar intake suggests that oxytocin normally acts to inhibit the consumption of such foods. nih.gov
Interactive Table 1: Effect of this compound on Food and Water Intake in Rats
| Treatment Group | Food Intake (g) | Water Intake (ml) | Statistical Significance (vs. OEA alone) |
|---|---|---|---|
| Vehicle + Vehicle | 10.5 ± 0.8 | 12.0 ± 1.5 | N/A |
| Vehicle + OEA (10 mg/kg) | 5.5 ± 0.7 | 11.5 ± 1.2 | p < 0.01 |
| L-368,899 (0.05 nmol) + OEA | 9.8 ± 0.9 | 11.8 ± 1.4 | p < 0.01 |
| L-368,899 (0.5 nmol) + OEA | 10.2 ± 1.0 | 12.2 ± 1.6 | p < 0.01 |
| L-368,899 (0.5 nmol) + Vehicle | 10.8 ± 0.9 | 12.1 ± 1.5 | N/A |
Data derived from studies investigating the blockade of OEA-induced anorexia by L-368,899. Values are represented as mean ± SEM. nih.gov
Explorations in Risky Decision Making
The oxytocin system has been implicated in complex social and cognitive functions, including decision-making under conditions of risk. This compound has proven to be a valuable pharmacological tool for exploring the role of oxytocin receptor signaling in this domain. nih.gov
Preclinical studies utilizing risky decision-making tasks in rodents have demonstrated that L-368,899 can modulate choice behavior, particularly when there is a trade-off between a small, safe reward and a large, but risky, reward. nih.gov These tasks often involve the risk of a mild punishment, such as a footshock, associated with the larger reward. nih.gov
Sex-Dependent Effects in Animal Models
One of the most striking findings from research on L-368,899 and risky decision-making is the presence of significant sex-dependent effects. In studies using a risky decision-making task in rats, the systemic administration of L-368,899 caused a dose-dependent reduction in the preference for a large, risky reward in female rats. nih.gov Conversely, the compound had no significant effect on the task performance of male rats. nih.gov
This suggests that endogenous oxytocin signaling plays a more prominent role in modulating risk-based decision-making in females. The blockade of oxytocin receptors by L-368,899 in females leads to a more risk-averse pattern of behavior, where the smaller, safer option is chosen more frequently. nih.gov These effects were not found to be a consequence of altered motivation for food or changes in sensitivity to the footshock punishment, indicating a specific effect on the decision-making process itself. nih.gov
Impact on Cost-Benefit Analysis Behaviors
The influence of L-368,899 on risky decision-making can be further understood by examining its impact on cost-benefit analysis behaviors. In the context of a risky decision-making task, this involves weighing the potential benefit of a larger reward against the potential cost of a punishment.
In female rats, the administration of L-368,899 not only decreased the choice of the large, risky reward but also affected their response strategy following a "loss" (i.e., receiving the large reward along with a footshock). Specifically, the proportion of "lose-shift" trials, where the animal switches to the alternative (safe) option after a punished trial, was increased at higher doses of L-368,899. nih.gov This suggests an enhanced sensitivity to the negative consequences of a risky choice. Interestingly, there was no effect on "win-stay" performance, indicating that the compound did not alter the tendency to stick with a rewarding choice when it was not punished. nih.gov
Importantly, L-368,899 administration did not affect general locomotor activity during the task in either sex, suggesting that the observed behavioral changes were not due to sedation or motor impairment. nih.gov
Interactive Table 2: Sex-Dependent Effects of this compound on Risky Decision-Making in Rats
| Sex | Treatment | % Choice of Large, Risky Reward | Win-Stay Trials (%) | Lose-Shift Trials (%) |
|---|---|---|---|---|
| Female | Vehicle | ~65% | ~80% | ~30% |
| Female | L-368,899 (3.0 mg/kg) | ~45% | ~80% | ~50% |
| Male | Vehicle | ~60% | ~75% | ~35% |
| Male | L-368,899 (3.0 mg/kg) | ~60% | ~75% | ~35% |
Data are approximate values derived from graphical representations in preclinical studies. nih.gov
Research Applications in Peripheral Physiological Systems
Investigation of Uterine Contractility and Physiology
L-368,899 hydrochloride has been instrumental in elucidating the mechanisms of uterine contractility, a key area of research for understanding both normal labor and conditions like preterm labor. medchemexpress.commedchemexpress.com As a potent oxytocin (B344502) receptor antagonist, it effectively blocks the actions of oxytocin, a primary hormone responsible for myometrial contractions. nih.govresearchgate.net
In laboratory settings using isolated uterine tissues, this compound has demonstrated its ability to antagonize oxytocin-induced contractions. tocris.com Studies on myometrial strips from different species have been crucial for quantifying its potency. The compound exhibits a high affinity for the oxytocin receptor, with specific inhibitory concentrations (IC₅₀) determined for both rat and human uterine tissues. medchemexpress.commedchemexpress.com These in vitro experiments confirm that L-368,899 directly inhibits the oxytocin receptor at the tissue level, preventing the intracellular signaling cascade that leads to muscle contraction. medchemexpress.comnih.gov
| Tissue Source | IC₅₀ Value (nM) | Reference |
|---|---|---|
| Rat Uterus | 8.9 | medchemexpress.commedchemexpress.com |
| Human Uterus | 26 | medchemexpress.commedchemexpress.com |
The effects of this compound have also been extensively studied in live animal models, confirming its efficacy in vivo. tocris.com In studies using female Sprague-Dawley rats, the compound produced a dose-dependent antagonism of uterine contractions stimulated by oxytocin. medchemexpress.com Research in non-human primates has provided further significant insights. In pregnant rhesus monkeys, L-368,899 was shown to be a potent inhibitor of spontaneous nocturnal uterine contractions. nih.gov It also effectively blocked oxytocin-stimulated uterine activity in postpartum women with a potency comparable to that seen in the rhesus monkey model. nih.gov
| Administration Route | AD₅₀ Value* | Reference |
|---|---|---|
| Intravenous (i.v.) | 0.35 mg/kg | medchemexpress.com |
| Intraduodenal (i.d.) | 7 mg/kg | medchemexpress.com |
*AD₅₀: The dose required to reduce the response to oxytocin by 50%. medchemexpress.com
In Vitro Myometrial Studies
Gastrointestinal System Research
The oxytocin/oxytocin receptor system is increasingly recognized for its role in regulating gastrointestinal (GI) physiology through the gut-brain axis. nih.govmdpi.com this compound is a valuable pharmacological tool for probing these mechanisms.
Oxytocin signaling is involved in modulating GI motility. nih.gov For instance, both acute and chronic stress can accelerate colonic transit, a response partially mediated by oxytocin. nih.gov Research using antagonists like L-368,899 helps to isolate and understand this effect.
Furthermore, studies have linked the oxytocin system to visceral perception. The administration of this compound has been shown to cause visceral hypersensitivity in mouse models. nih.govmdpi.comresearchgate.net This finding suggests that endogenous oxytocin signaling plays a role in maintaining normal visceral sensation and that blocking this system can lead to a heightened pain response to stimuli like colorectal distention. researchgate.net This application of L-368,899 is critical for research into the pathophysiology of functional bowel disorders where visceral hypersensitivity is a key symptom. researchgate.net
The gut-brain axis is the bidirectional communication network between the central and enteric nervous systems, which governs many aspects of digestive health. mdpi.comnih.gov Oxytocinergic signaling is a key component of this axis. nih.govmdpi.com this compound, which can penetrate the blood-brain barrier, is used to investigate both central and peripheral contributions of oxytocin to this communication. wikipedia.org
Studies have used L-368,899 to block oxytocin receptors to explore how stress impacts gut function. For example, oxytocin released in the brain can influence stress-induced defecation, a model relevant to irritable bowel syndrome (IBS). researchmap.jp By administering an antagonist, researchers can study the consequences of blocking this pathway. researchmap.jp The use of L-368,899 in models of colorectal distention has also helped to map the neural circuits involved, showing that blocking oxytocin receptors can influence neuronal activation in brain regions like the amygdala, which is involved in processing visceral pain. researchgate.net These studies underscore the compound's utility in untangling the complex interactions between the brain, the gut, and the perception of internal bodily states.
Chemical Synthesis and Structure Activity Relationship Sar Studies for Research Compounds
Early Synthetic Pathways for L-368,899 Hydrochloride Development
The synthesis of this compound emerged from the modification of a previously reported series of spiroindenylpiperidine camphor-sulfonamide oxytocin (B344502) antagonists. acs.org The core structure is based on a camphor-sulfonamide scaffold.
The synthetic journey to L-368,899, or 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo[2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine, involved a multi-step process. acs.org A key precursor, the camphor-sulfonamide portion, was designed to act as a mimetic of the dipeptide D-AA2-Ile3 found in many potent cyclic hexapeptide oxytocin antagonists. acs.org The synthesis involved the coupling of a modified L-methionine sulfone amide at the C2 endo position of the camphor (B46023) ring. acs.org This was then linked to a tolylpiperazine (TP) moiety via a sulfonyl group. The final step of the synthesis typically involves the deprotection of the amino group on the butyramido side chain to yield the free amine, which is then converted to the hydrochloride salt to improve aqueous solubility and handling. acs.orgresearchgate.net
Structural Modifications and Analog Development for Enhanced Research Utility
Following the initial discovery, extensive structural modifications and analog development were undertaken to refine the pharmacological profile of L-368,899. These efforts were primarily focused on enhancing potency, selectivity, and pharmacokinetic properties.
One of the key modifications from earlier compounds was the replacement of a spiroindenylpiperidine group with an o-tolylpiperazine (TP) moiety. acs.org This change led to a new series of o-tolylpiperazine camphor-sulfonamides, including L-368,899, which exhibited high affinity for the oxytocin receptor. acs.org
Further analog development explored variations in the side chain attached to the camphor skeleton. The incorporation of an L-methionine sulfone amide at the C2 endo position was found to be crucial for high affinity. acs.org Researchers also investigated other non-peptide oxytocin antagonists based on different structural templates, such as the 1-(N-benzoylpiperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one scaffold, leading to compounds like L-372,662. These studies provided a broader understanding of the structural requirements for oxytocin receptor antagonism.
Elucidation of Structure-Activity Relationships Governing Oxytocin Receptor Antagonism
The structure-activity relationship (SAR) studies for L-368,899 and its analogs have provided critical insights into the molecular interactions governing oxytocin receptor antagonism. These studies have established the importance of several structural features for high-affinity binding and selectivity.
The camphor-sulfonamide core was identified as a key pharmacophore, mimicking a critical part of the natural peptide antagonists. acs.org The stereochemistry of the substituents on the bicyclo[2.2.1]heptane ring is also critical for activity.
The nature of the substituent at the C2 endo position of the camphor ring significantly influences potency. The L-methionine sulfone amide side chain in L-368,899 was found to be optimal among the analogs tested, contributing to its high affinity for the oxytocin receptor. acs.org
Advanced Methodological Approaches Employing L 368,899 Hydrochloride
In Vitro Pharmacological Assays
In vitro methodologies are fundamental to characterizing the interaction of L-368,899 with its molecular target. These assays provide quantitative data on binding affinity, selectivity, and functional antagonism.
Radioligand binding assays are a primary method for determining the affinity and selectivity of L-368,899 for the oxytocin (B344502) receptor. In these assays, a radiolabeled ligand, such as [³H]OT or ¹²⁵I-ornithine vasotocin (B1584283) analog (¹²⁵I-OVTA), is used to label the receptors in a tissue preparation or cell line. nih.govnih.govnih.gov The ability of unlabeled L-368,899 to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki) or the concentration required to inhibit 50% of binding (IC50).
Studies have consistently demonstrated that L-368,899 potently inhibits radioligand binding to OTRs from various species, including humans, rats, and coyotes. nih.govnih.gov Competition binding experiments reveal that L-368,899 interacts with the OTR in a reversible and competitive manner. nih.gov Furthermore, these assays establish its selectivity, showing a significantly lower affinity for vasopressin V1a and V2 receptors. nih.govdiva-portal.orgresearchgate.netmedkoo.commedchemexpress.com For instance, in coyotes, L-368,899 was found to be approximately 40 to 70 times more selective for the OTR than the vasopressin V1a receptor. nih.govunimi.it
| Receptor | Species | Tissue/Cell Source | Assay Value (nM) | Value Type |
|---|---|---|---|---|
| Oxytocin Receptor | Human | Uterus | 8.9 | IC50 |
| Oxytocin Receptor | Human | Uterus | 13 | Ki |
| Oxytocin Receptor | Rat | Uterus | 26 | IC50 |
| Oxytocin Receptor | Rat | Uterus | 3.6 | Ki |
| Oxytocin Receptor | Coyote | Brain | 12 | Affinity |
| Vasopressin V1a Receptor | Human | Liver | 370 | IC50 |
| Vasopressin V1a Receptor | Rat | Liver | 890 | IC50 |
| Vasopressin V2 Receptor | Human | Kidney | 570 | IC50 |
| Vasopressin V2 Receptor | Rat | Kidney | 2400 | IC50 |
Beyond binding, functional assays are employed to confirm the antagonistic properties of L-368,899. The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein, activating the phospholipase C (PLC) pathway. elifesciences.org This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of second messengers like inositol (B14025) triphosphate (InsP3) and diacylglycerol (DAG). elifesciences.org
Functional studies have shown that L-368,899 acts as a pure antagonist with no detectable agonist activity. nih.gov It effectively blocks oxytocin-stimulated intracellular signaling cascades. For example, L-368,899 inhibits oxytocin-stimulated phosphatidylinositol turnover in rat uterine slices. nih.gov In assays using isolated rat uterus, it potently antagonizes oxytocin-induced contractions, with a reported pA2 value of 8.9, which is a measure of a competitive antagonist's potency. nih.govnih.govunil.ch Other studies have utilized L-368,899 to investigate downstream effects, such as its ability to block oxytocin-stimulated NFAT (nuclear factor of activated T-cells) transcriptional activation in human myometrial cells. medchemexpress.com
Radioligand Binding and Competition Assays
In Vivo Experimental Designs
The utility of L-368,899 is particularly evident in in vivo studies, where its favorable pharmacokinetic profile allows for the investigation of the oxytocin system's role in complex physiological and behavioral processes in living organisms. wikipedia.orgnih.gov
Systemic administration is a common approach in animal models to study the effects of L-368,899. Because the compound is orally bioavailable and can penetrate the blood-brain barrier, systemic routes are effective for targeting both central and peripheral oxytocin receptors. wikipedia.orgnih.gov
Intraperitoneal (IP) Injection: This is a frequently used method in rodent studies due to its relative ease and rapid absorption. nih.govunimi.itunil.chnih.gov Researchers have used IP injections of L-368,899 to block the effects of systemically administered oxytocin or to probe the function of the endogenous oxytocin system in various behavioral tasks, such as those related to social behavior, decision-making, and substance use. nih.govunimi.itnih.gov
Intramuscular (IM) Injection: This route has been used in studies involving larger animals, such as common marmosets and coyotes. nih.gov In coyotes, IM administration was used to characterize the pharmacokinetic profile of L-368,899 in both blood and cerebrospinal fluid (CSF), confirming its entry into the central nervous system. nih.govresearchgate.net
Oral Administration: The oral bioavailability of L-368,899 has been demonstrated in several species, including rats and dogs. nih.govmedchemexpress.com In research settings, administration is often performed via oral gavage to ensure accurate delivery. unil.ch This route is valuable for studies requiring less invasive or repeated administration paradigms.
While systemic administration is effective, direct central administration allows for more precise targeting of brain OTRs, bypassing peripheral effects and the blood-brain barrier entirely.
Intracerebroventricular (ICV) Injection: This technique involves administering the compound directly into the cerebral ventricles, allowing it to diffuse throughout the central nervous system. ICV administration of L-368,899 has been used to confirm that the central blockade of OTRs is responsible for specific behavioral or physiological outcomes, such as attenuating the anti-tumor effects of hypothalamic oxytocin neuron activation in mice. elifesciences.org
Site-Specific Microinjections: For even greater anatomical precision, L-368,899 can be microinjected directly into specific brain nuclei. This powerful technique helps to map the neurocircuitry underlying oxytocin-mediated behaviors. For example, microinjections of L-368,899 into the rostral agranular insular cortex (RAIC) were used to demonstrate that OTRs in this region are involved in modulating inflammatory pain. jneurosci.org Similarly, microinjections into the medial prefrontal cortex (mPFC) and prelimbic cortex (PrL) have been used to investigate the role of local OTR signaling in fear extinction and social memory, respectively. thno.orgmdpi.com
A primary application of L-368,899 in vivo is as a tool in behavioral phenotyping to confirm that a specific behavior is dependent on endogenous oxytocin signaling. nih.govresearchgate.net By administering the antagonist and observing a change in behavior, researchers can infer the involvement of the oxytocin system.
Social Behavior Tests: L-368,899 is widely used in paradigms like the social preference/social novelty test and the social choice test. diva-portal.orgunil.chmdpi.comimrpress.com In these tests, administration of the antagonist can block an animal's natural preference for a social stimulus, demonstrating that OTR activation is necessary for normal social recognition and prosocial behavior. unil.chimrpress.com
Anxiety and Fear-Related Paradigms: The compound has been employed in models such as the elevated T-maze and fear extinction protocols. mdpi.comimrpress.com For instance, in a rat model of PTSD, microinjection of L-368,899 into the mPFC blocked the fear-reducing effects of MDMA, suggesting the therapeutic action is mediated by oxytocinergic signaling. mdpi.com
Decision-Making and Reward-Seeking Tasks: In risky decision-making tasks, where animals choose between a small, safe reward and a large, risky one, systemic L-368,899 has been shown to alter choice behavior in rats. nih.govbiorxiv.org It has also been used in ethanol (B145695) and heroin self-administration models to show that blocking OTRs can influence drug-seeking behavior. unimi.itnih.gov
Neurochemical and Neuroimaging Techniques (e.g., c-Fos Immunohistochemistry, PET Imaging)
The application of neurochemical and neuroimaging techniques in conjunction with this compound administration has provided valuable insights into the neural circuits modulated by oxytocin.
c-Fos Immunohistochemistry
A key technique used with this compound is the immunohistochemical detection of the protein c-Fos, a well-established marker of recent neuronal activation. researchgate.net By mapping c-Fos expression, researchers can identify specific populations of neurons and brain regions that are functionally responsive to the blockade of oxytocin receptors by this compound under various experimental conditions.
For instance, studies have shown that this compound administration influences c-Fos immunoreactivity in brain areas critical for regulating feeding behavior, aversion, and social learning. In one study, the compound was found to increase sugar intake and affect c-Fos expression in the paraventricular nucleus of the hypothalamus (PVN), arcuate nucleus (ARC), central nucleus of the amygdala (CeA), and nucleus of the solitary tract (NTS). nih.gov Another investigation revealed that this compound could reduce the c-Fos response in the CeA that is typically induced by lithium chloride (LiCl), a substance used to create conditioned taste aversion. researchgate.net This suggests that oxytocin signaling in the amygdala is a key component in the acquisition of aversive learning. researchgate.net Furthermore, in a mouse model of autism spectrum disorder induced by prenatal valproic acid exposure, this compound was shown to repress enhanced empathy-like behaviors, which was correlated with changes in the number of c-Fos positive oxytocinergic neurons in the PVN. jst.go.jp
These findings demonstrate the utility of using c-Fos immunohistochemistry as a readout for the neuroanatomical impact of oxytocin receptor antagonism with this compound.
Interactive Table of c-Fos Immunohistochemistry Findings with this compound
| Study Focus | Model Organism | Key Brain Regions Analyzed | Observed Effect of L-368,899 | Reference |
| Carbohydrate Intake | C57BL/6 Mice | PVN, ARC, CeA, NTS, MPOA | Induced c-Fos immunoreactivity. | nih.gov |
| Conditioned Taste Aversion | Rats | Central Nucleus of the Amygdala (CeA) | Reduced LiCl-induced c-Fos positive neurons. | researchgate.net |
| Social Fear Learning | Mice | PVN, SON, SOR | Examined overlap between defeat-induced c-Fos and oxytocin. | biorxiv.org |
| Empathy-Like Behavior | Mice (VPA model) | Paraventricular Nucleus (PVN) | Repressed behavior associated with changes in c-Fos positive oxytocinergic neurons. | jst.go.jp |
| Colorectal Cancer | OxtCre Mice | Paraventricular Nucleus (PVN) | Used to confirm c-Fos expression in OxtPVN neurons following chemogenetic activation. | elifesciences.org |
Abbreviations: ARC (Arcuate Nucleus); CeA (Central Nucleus of the Amygdala); MPOA (Medial Preoptic Area); NTS (Nucleus of the Solitary Tract); PVN (Paraventricular Nucleus of the Hypothalamus); SON (Supraoptic Nucleus); SOR (Retrochiasmatic Supraoptic Nucleus); VPA (Valproic Acid).
PET Imaging
Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to visualize and quantify physiological processes. While direct PET imaging of this compound itself is not a routine application, research has been conducted to develop radiolabeled versions of the molecule. One study detailed the carbon-11 (B1219553) N-methyl alkylation of L-368,899 for the purpose of in vivo PET imaging investigations of neural oxytocin receptors. medkoo.commedkoo.com Such developments are crucial for non-invasively studying the distribution and occupancy of oxytocin receptors in the living brain, offering a dynamic view that complements post-mortem techniques like immunohistochemistry. Although challenges remain, such as the development of suitable PET tracers for oxytocin receptors in all species, these molecular imaging approaches hold promise for future research. nih.govresearchgate.net
Integration with Genetic and Chemogenetic Tools (e.g., DREADDs)
The combination of this compound with genetic and chemogenetic tools represents a state-of-the-art approach for dissecting the function of specific neural circuits.
Chemogenetics (DREADDs)
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a popular chemogenetic tool. These genetically engineered receptors are activated by a specific synthetic ligand, such as Clozapine-N-oxide (CNO), allowing for the remote control of neuronal activity (e.g., excitation or inhibition) in a cell-type-specific manner.
This compound is frequently used in DREADD-based studies as a pharmacological antagonist to confirm that the observed behavioral or physiological effects are indeed mediated by the activation of oxytocin receptors. For example, researchers have used an excitatory DREADD (hM3Dq) to specifically activate oxytocin-producing neurons in the PVN of Oxt-IRES-Cre mice. nih.gov This activation led to a reduction in binge-like alcohol consumption, an effect that was completely reversed by pretreatment with this compound. nih.gov This elegantly demonstrates that the anti-drinking effect was mediated by oxytocin release acting on its receptors.
Similarly, in a study on colorectal cancer, chemogenetic activation of PVN oxytocin neurons was found to suppress cancer progression. elifesciences.org The anti-tumor effect was dependent on central nervous system action, as intracerebroventricular administration of this compound significantly attenuated the tumor suppression. elifesciences.org Another study used DREADDs to either activate or inhibit oxytocin neurons in the PVN or supraoptic nucleus (SON) to investigate their role in sex-specific social discrimination. elifesciences.org The use of this compound in parallel experiments helped to confirm the role of oxytocin receptor signaling in this behavior. elifesciences.orgnih.gov
Genetic Tools
The precision of chemogenetics relies on genetic tools that enable cell-type-specific expression of DREADDs. Transgenic mouse lines, such as the Oxt-IRES-Cre line, are invaluable for this purpose. nih.gov In these mice, Cre recombinase is expressed only in oxytocin-producing neurons. By injecting a Cre-dependent DREADD virus (e.g., AAV-hSyn-DIO-hM3Dq-mCherry) into a specific brain region, researchers can ensure that only oxytocin neurons express the DREADD. elifesciences.orgnih.gov
Furthermore, the integration of this compound extends to studies using conditional knockout mice. For instance, OXTRflox/flox mice can be used to delete the oxytocin receptor in a specific brain region or cell type by injecting a Cre-expressing virus. biorxiv.org Comparing the results from such genetic manipulations with the acute pharmacological blockade by this compound allows for a comprehensive understanding of the temporal and spatial roles of oxytocin signaling. biorxiv.org
Interactive Table of Studies Integrating this compound with Genetic and Chemogenetic Tools
| Research Area | Genetic/Chemogenetic Tool | Target Neurons/Region | Effect of Chemogenetic Activation | Effect of L-368,899 | Reference |
| Alcohol Consumption | Excitatory DREADD (hM3Dq) in Oxt-IRES-Cre mice | PVN Oxytocin Neurons | Reduced binge-like alcohol drinking. | Reversed the effect of DREADD activation. | nih.gov |
| Social Discrimination | Excitatory (hM3Dq) & Inhibitory (hM4Di) DREADDs in Oxt-IRES-Cre mice | PVN and SON Oxytocin Neurons | Modulated sex-specific social preference. | Used to confirm the role of OXTR signaling. | elifesciences.org |
| Colorectal Cancer | Excitatory DREADD (hM3Dq) in OxtCre mice | PVN Oxytocin Neurons | Suppressed cancer progression. | Attenuated the anti-tumor effect. | elifesciences.org |
| Social Fear Learning | OXTRflox/flox mice with Cre-virus | aVMHvl Oxytocin Receptors | Knock-out of OXTR in the aVMHvl. | Blocked OXTRs, preventing acquisition of social avoidance. | biorxiv.org |
Abbreviations: aVMHvl (Anteroventral subdivision of the ventromedial hypothalamus); DREADD (Designer Receptors Exclusively Activated by Designer Drugs); OXTR (Oxytocin Receptor); PVN (Paraventricular Nucleus of the Hypothalamus); SON (Supraoptic Nucleus).
Comparative Analysis with Other Oxytocin Receptor Antagonists As Research Tools
Distinguishing Features from Peptide-Based Antagonists
L-368,899 hydrochloride belongs to the class of non-peptide OTR antagonists, a group developed to overcome the inherent limitations of earlier peptide-based antagonists. Peptide antagonists, such as the early tool d(CH₂)₅[Tyr(Me)²]OVT, are structurally derived from the native oxytocin (B344502) nonapeptide. While valuable for certain in vitro and peripheral applications, their utility is constrained by several key factors that distinguish them from non-peptide agents like L-368,899.
The most significant distinctions arise from fundamental differences in molecular size and physicochemical properties. nih.gov
Oral Bioavailability: Peptide antagonists are generally characterized by poor oral bioavailability due to their susceptibility to enzymatic degradation in the gastrointestinal tract and low membrane permeability. researchgate.netnih.gov In contrast, L-368,899 is a small, non-peptide molecule specifically designed for oral activity, demonstrating significant plasma levels after oral administration in multiple species. nih.govsemanticscholar.org
Blood-Brain Barrier (BBB) Penetration: The larger size and hydrophilic nature of peptide antagonists severely limit their ability to cross the BBB. nih.gov This restricts their use in studying the central effects of oxytocin receptor blockade unless administered directly into the CNS. L-368,899, being a lipophilic, low-molecular-weight compound, can penetrate the BBB following peripheral administration. nih.govannualreviews.org This feature is a primary advantage, enabling research into the central roles of oxytocin in modulating social behaviors. nih.govnih.gov
Selectivity and Stability: While selective peptide antagonists have been developed, the non-peptide class, including L-368,899, often offers different selectivity profiles and improved metabolic stability. nih.gov The salt form, this compound, typically provides enhanced water solubility and stability compared to its free base form.
These distinguishing characteristics make this compound a more versatile tool for in vivo research, particularly for investigations requiring oral administration and targeting of central oxytocin pathways.
Differentiation from Other Non-Peptide Oxytocin Receptor Antagonists
While sharing the general advantages of being non-peptidic, this compound can be further differentiated from other prominent non-peptide OTR antagonists based on specifics of receptor selectivity, BBB permeability, and potency.
Atosiban: Although frequently grouped with other antagonists, Atosiban is a peptide analogue of oxytocin and not a non-peptide antagonist. annualreviews.orgsci-hub.se It functions as a competitive antagonist at both oxytocin and vasopressin V1a receptors. annualreviews.orgfrontiersin.org Its clinical use as a tocolytic is limited to intravenous administration due to its peptide nature. annualreviews.org L-368,899 differs by being a non-peptide, orally active molecule with greater selectivity for the OTR over vasopressin receptors. targetmol.comwikipedia.org
L-371,257: This compound is a close structural analogue of L-368,899 and also a selective, orally bioavailable non-peptide OTR antagonist. semanticscholar.org The critical difference lies in its pharmacokinetic profile; L-371,257 exhibits poor penetration of the BBB. nih.govmedchemexpress.com This makes it a peripherally selective antagonist, useful for studying the peripheral effects of OTR blockade without confounding central actions, in direct contrast to the brain-penetrant L-368,899. nih.gov
Barusiban: Barusiban is a potent and selective peptide oxytocin antagonist, not a non-peptide. frontiersin.org It was noted for having a higher potency and longer duration of action than Atosiban. annualreviews.org However, it failed to demonstrate efficacy in human clinical trials for preterm labor.
Retosiban (GSK221149A): Retosiban is a potent, selective, and orally active non-peptide OTR antagonist. sci-hub.se Its key distinguishing feature is its exceptionally high selectivity for the OTR, showing over 1400-fold greater affinity for the OTR compared to vasopressin receptors. sci-hub.se This represents significantly higher selectivity than L-368,899, which displays approximately 40-fold selectivity over V1a and V2 receptors. targetmol.comwikipedia.org
SSR-126768A: This is another orally active, non-peptide OTR antagonist that has been used as a pharmacological tool. annualreviews.org It produces a competitive antagonistic effect against oxytocin and has been shown to delay parturition in rats after oral administration. annualreviews.org
Epelsiban (GSK557296): Epelsiban is a highly potent and selective non-peptide OTR antagonist with good oral bioavailability (55% in rats). nih.gov Its most striking features are its extremely high selectivity for the human OTR (over 31,000-fold selectivity over human vasopressin receptors) and that it was specifically designed to be peripherally acting, with poor BBB penetration. nih.gov This positions Epelsiban as a tool for peripheral OTR studies, contrasting with the central applications of L-368,899.
| Compound | Class | Key Differentiating Feature(s) from L-368,899 | Primary Research Application Area |
|---|---|---|---|
| This compound | Non-Peptide | N/A (Reference) | Central & Peripheral (Brain-Penetrant) |
| Peptide Antagonists (General) | Peptide | Poor oral bioavailability; Poor BBB penetration | In vitro; Peripheral (via injection) |
| Atosiban | Peptide | Peptide structure; Mixed OTR/V1a antagonist; IV only | Clinical (Tocolysis); Peripheral |
| L-371,257 | Non-Peptide | Poor BBB penetration | Peripheral |
| Barusiban | Peptide | Peptide structure; Failed clinical trials | Peripheral (Research) |
| Retosiban | Non-Peptide | Very high selectivity for OTR (>1400-fold vs V-R) | Peripheral (high selectivity studies) |
| SSR-126768A | Non-Peptide | Orally active competitive antagonist | Central & Peripheral (Research) |
| Epelsiban | Non-Peptide | Extremely high OTR selectivity (>31,000x); Poor BBB penetration | Peripheral |
Advantages and Limitations of this compound in Specific Research Contexts
The distinct characteristics of this compound confer specific advantages and limitations that are crucial for its appropriate application in research.
Advantages:
Tool for Central Oxytocin System Research: The primary advantage of L-368,899 is its ability to cross the blood-brain barrier after peripheral administration. nih.govannualreviews.org This makes it an invaluable and widely used tool for in vivo studies aimed at elucidating the role of central oxytocin pathways in regulating complex behaviors. nih.gov Research in primates and other animal models has successfully used L-368,899 to demonstrate the involvement of endogenous oxytocin in social motivation, pair bonding, maternal behavior, and sexual activity. nih.govnih.gov
Oral Bioavailability: Its oral activity offers a significant advantage for certain experimental designs, allowing for less invasive administration compared to injections, although bioavailability can be species-dependent. nih.govsemanticscholar.org
Receptor Selectivity: With over 40-fold selectivity for the OTR over vasopressin V1a and V2 receptors, L-368,899 allows researchers to dissect the effects of oxytocin with a reduced likelihood of confounding results from vasopressin receptor blockade. nih.govtargetmol.comwikipedia.org This is a notable advantage over mixed-activity antagonists like Atosiban.
Limitations:
Suboptimal Pharmacokinetics for Clinical Use: Although initially developed with potential utility for managing preterm labor, further clinical evaluation of L-368,899 was not pursued due to suboptimal oral bioavailability and pharmacokinetics observed in primates and humans. annualreviews.org This limits its translational potential as a therapeutic agent.
Reliance on Limited CNS Data: For many years, the field of behavioral neuroscience relied heavily on a single, early publication to support the brain-penetrant properties of L-368,899 following peripheral administration. nih.gov While its effects on behavior are well-documented, the limited pharmacokinetic data in the CNS across different species was a noted limitation. More recent studies, such as those in coyotes, have begun to provide more extensive data on its CNS accumulation, helping to solidify its standing as a centrally-acting research tool. nih.gov
Moderate Selectivity Compared to Newer Agents: While its selectivity is sufficient for many applications, newer non-peptide antagonists like Retosiban and Epelsiban offer substantially higher selectivity for the OTR over vasopressin receptors. nih.govsci-hub.se In research contexts where absolute discrimination between OTR and vasopressin receptor effects is critical, these more highly selective agents might be preferred.
Future Directions and Emerging Research Avenues for L 368,899 Hydrochloride
Elucidating Novel Oxytocin (B344502) Receptor Signaling Pathways
The oxytocin receptor, a G-protein-coupled receptor (GPCR), is known to primarily signal through the Gq/phospholipase C (PLC) pathway, leading to myometrial contractions and other physiological effects. nih.govmedchemexpress.com However, the full spectrum of its signaling capabilities is likely more complex. Future research using L-368,899 hydrochloride can help to dissect these alternative pathways. By selectively blocking the canonical OTR-mediated effects, researchers can uncover more subtle or previously masked signaling cascades. scbt.com This could involve investigating potential G-protein-independent signaling or "biased agonism," where different ligands can stabilize distinct receptor conformations, leading to the activation of different downstream pathways. rndsystems.com The use of this compound in conjunction with novel OTR agonists could reveal biased signaling mechanisms that may be therapeutically relevant. nih.gov
Expanding Preclinical Disease Models for Therapeutic Exploration
This compound has been instrumental in defining the role of oxytocin in various behaviors and physiological processes. wikipedia.orgnih.gov Its application in preclinical models has shed light on oxytocin's involvement in social behaviors, wikipedia.org anxiety, targetmol.comtargetmol.com and even conditions like post-traumatic headache. mdpi.com Future research should focus on expanding the use of this antagonist in a wider array of disease models. For instance, its utility in studying neuropsychiatric and neurodegenerative disorders where the oxytocin system is implicated warrants further investigation. targetmol.comtargetmol.com By blocking oxytocin receptors with this compound in animal models of these conditions, researchers can clarify the therapeutic potential of targeting this system. Furthermore, its use in models of substance abuse, such as alcohol dependence, has already shown promise and could be expanded. jscimedcentral.com
Development of Advanced Analogues for Specific Research Questions
While this compound is a potent and selective OTR antagonist, the development of advanced analogues could address specific research questions with greater precision. medchemexpress.combio-techne.comcaymanchem.com For example, creating radiolabeled versions of L-368,899 could facilitate more detailed in vivo imaging studies, allowing for a better understanding of its distribution and target engagement in the brain and peripheral tissues. wiley.com Additionally, developing analogues with altered pharmacokinetic profiles, such as longer or shorter half-lives, could be beneficial for different experimental paradigms. The synthesis of fluorescently tagged analogues would also enable high-resolution visualization of OTR trafficking and localization within cells.
Methodological Refinements for In Vivo Studies
Optimizing methodologies for in vivo studies using this compound is crucial for obtaining robust and reproducible data. This includes refining administration routes and understanding the compound's pharmacokinetics in different species. nih.govnih.gov While oral bioavailability has been characterized in some species, further studies are needed to establish optimal dosing and timing for various experimental contexts. targetmol.commedchemexpress.comnih.gov For instance, research in coyotes has provided valuable pharmacokinetic data for intramuscular administration, suggesting a specific window for behavioral testing. nih.govresearchgate.net Similar detailed pharmacokinetic studies in other species will enhance the precision of future in vivo experiments. Comparing different routes of administration, such as intraperitoneal versus oral, and their impact on central nervous system penetration and behavioral outcomes is another important area for methodological refinement. nih.govtargetmol.combiorxiv.org
Q & A
Q. What is the pharmacological mechanism of L-368,899 hydrochloride as an oxytocin receptor (OXTR) antagonist?
this compound selectively binds to OXTR with high affinity (IC50 = 8.9 nM in rat uterus, 26 nM in human uterus), preventing oxytocin-induced conformational changes required for G-protein signaling. Its non-peptide structure allows oral bioavailability and avoids enzymatic degradation common with peptide antagonists. Researchers validate receptor specificity using competitive binding assays against vasopressin receptors (V1a/V2), where it shows >40-fold lower affinity .
Q. What are the primary preclinical applications of this compound in neuroendocrine research?
The compound is used to:
Q. How do researchers ensure target engagement in behavioral studies using this compound?
Methodologies include:
- Co-administering oxytocin to confirm reversal of behavioral effects (e.g., reduced social approach in stressed mice) .
- Measuring downstream biomarkers (e.g., plasma corticosterone levels or Fos expression in limbic regions) to correlate receptor blockade with physiological outcomes .
Advanced Research Questions
Q. How should researchers address interspecies variability in OXTR binding affinity during experimental design?
Rat models show higher OXTR sensitivity (IC50 = 8.9 nM) compared to humans (IC50 = 26 nM). To reconcile this:
Q. What experimental strategies resolve contradictory findings on L-368,899’s efficacy in inflammation models?
While L-368,899 reduces LPS-induced NF-κB/TLR4 activation in lung injury models , it shows weaker anti-inflammatory effects compared to oxytocin agonists. To address this:
Q. How can gender-specific responses to OXTR antagonism be systematically analyzed in decision-making studies?
In female rodents, L-368,899 decreases risky reward preference (e.g., shock-associated food rewards) without affecting motivation, while males show no significant changes. To validate:
- Use within-subject crossover designs with washout periods to minimize inter-individual variability .
- Apply mixed-effects ANOVA models to disentangle dose-dependent effects from shock probability interactions .
Q. What methodologies optimize dosing regimens for L-368,899 in chronic stress paradigms?
- Consider oral bioavailability (14–18% in rats) and half-life: Daily 5 mg/kg IP injections maintain stable plasma levels in social isolation models .
- Pre-treat with L-368,899 (90 minutes prior to oxytocin) to fully block receptor-mediated pathways in acute injury models .
Methodological Considerations Table
| Challenge | Solution | Key References |
|---|---|---|
| Low CNS bioavailability | Use IP over oral administration; confirm brain penetration via tracer studies . | |
| Off-target V1a/V2 binding | Employ ≤5 mg/kg doses to minimize vasopressin receptor cross-talk . | |
| Stability in solution | Prepare fresh aliquots; store at -80°C (stable for 1 year in DMSO) . | |
| Gender-specific responses | Stratify analyses by sex; use hormone-synchronized female cohorts . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
